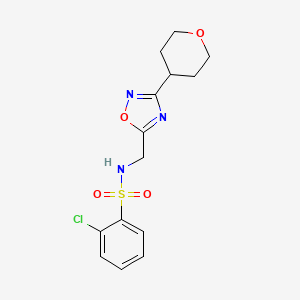

2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a 2-chloro group and a 1,2,4-oxadiazole ring linked to a tetrahydro-2H-pyran moiety via a methyl bridge. The sulfonamide group is a common pharmacophore in medicinal and agrochemical applications due to its hydrogen-bonding capacity and metabolic stability. The 1,2,4-oxadiazole ring enhances bioavailability and serves as a bioisostere for ester or amide groups, while the tetrahydro-2H-pyran substituent likely improves solubility and modulates lipophilicity .

Properties

IUPAC Name |

2-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIWFMVPKYEHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a tetrahydro-2H-pyran moiety and an oxadiazole group. Its molecular formula is , with a molecular weight of approximately 318.80 g/mol. The presence of chlorine and the oxadiazole ring suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cardiovascular and anti-inflammatory contexts.

Cardiovascular Effects

A study on benzenesulfonamide derivatives demonstrated their impact on perfusion pressure and coronary resistance using isolated rat heart models. The research highlighted that certain derivatives could significantly lower perfusion pressure compared to controls, indicating potential therapeutic applications in cardiovascular diseases .

The mechanism by which these compounds exert their effects may involve interaction with calcium channels and other cardiovascular receptors. For instance, one derivative was shown to interact with amino acid residues in calcium channel proteins, suggesting a pathway for reducing vascular resistance .

Case Studies

- Study on Perfusion Pressure :

- Objective : Evaluate the effects of various benzenesulfonamide derivatives on isolated rat hearts.

- Findings : The derivative 4-(2-aminoethyl)benzenesulfonamide notably decreased perfusion pressure compared to other tested compounds .

- Experimental Design :

- Control group received Krebs-Henseleit solution.

- Treatment groups received varying concentrations of benzenesulfonamide derivatives.

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 | 0.001 nM |

| IV | Compound 3 | 0.001 nM |

| V | Compound 4 | 0.001 nM |

| VI | Compound 5 | 0.001 nM |

- Anti-inflammatory Activity :

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

- Sulfonamide Derivatives : These compounds have shown promise in modulating cardiovascular responses and reducing hypertension in various animal models .

- Docking Studies : In silico studies suggest that these compounds can effectively bind to target proteins involved in cardiovascular regulation, indicating their potential as drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares structural motifs with several benzenesulfonamide derivatives and oxadiazole-containing molecules. Key comparisons include:

Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)

- Core Similarities : Both compounds contain a 2-chloro-benzenesulfonamide backbone.

- Key Differences : Chlorsulfuron replaces the oxadiazole-tetrahydro-2H-pyran group with a triazine ring and urea linker.

3-Methyl-7-(Tetrahydro-2H-Pyran-4-yl)-2-((Trans-4-(Trifluoromethyl)Cyclohexyl)Methoxy)Im. (BD01284567)

- Core Similarities : Both feature a tetrahydro-2H-pyran group and sulfonamide-like structures.

- Key Differences : BD01284567 incorporates a trifluoromethyl-cyclohexyl moiety instead of the oxadiazole-chlorobenzenesulfonamide system.

- Functional Impact : The trifluoromethyl group in BD01284567 enhances metabolic resistance, suggesting the target compound may exhibit similar stability but altered target affinity .

5-Chloro-2-Methoxy-N-(5-(Thiophen-3-yl)Pyridin-3-yl)Benzenesulfonamide

- Core Similarities : A chlorinated benzenesulfonamide scaffold.

- Key Differences : This analogue substitutes the oxadiazole-pyran group with a thiophene-pyridine hybrid.

- Functional Impact : Thiophene-pyridine systems are associated with kinase inhibition (e.g., JAK/STAT pathways), implying divergent biological targets compared to the oxadiazole-pyran motif .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.